alpha-Casozepine
Overview
Description
Calming Effects of Alpha-Casozepine in Horses
Alpha-casozepine has been studied for its potential calming effects on horses during stressful situations such as acclimation to domestic environments and basic ground training. A study involving adult semi-feral ponies showed that those treated with alpha-casozepine performed better in terms of calmness, compliance, and acclimation compared to control ponies. The treated ponies also retained their skills better over time, suggesting a lasting benefit of the supplementation["].
Alpha-Casozepine and Routine Health Care Procedures in Horses
Another study focused on horses with specific aversions to routine health care procedures. The horses supplemented with alpha-casozepine showed improved compliance and comfort during these procedures compared to the control group. This indicates that alpha-casozepine may have a modest benefit in making routine health care procedures less stressful for horses["].
Efficacy of Alpha-Casozepine in Dogs
The effectiveness of alpha-casozepine as an anxiolytic for dogs has been questioned. While there is limited and weak evidence suggesting it may reduce anxiety over the medium to longer term, the current evidence is of low quality with a high risk of bias. More research is needed to confirm its efficacy in this area["].
Alpha-Casozepine's Effects on Anxiety in Cats
In cats, alpha-casozepine has shown a statistically positive effect in managing anxious disorders such as social phobias. A study against a placebo demonstrated significant improvements in various measures of anxiety, indicating the potential of this natural decapeptide in treating feline anxiety["].
Oral Delivery of Alpha-Casozepine
Research into the oral delivery of alpha-casozepine has led to the development of a film-nanoparticle composite. This composite aims to enhance the stability and permeability of alpha-casozepine across gastrointestinal and buccal epithelia, thereby increasing its bioavailability. The study found that the composite improved absorption without compromising cell viability["].
Comparison of Alpha-Casozepine and Selegiline in Dogs
A study comparing the effects of alpha-casozepine and selegiline hydrochloride on anxiety disorders in dogs found that both substances were effective in decreasing anxiety scores. No statistical difference was observed between the success rates of the two treatments, suggesting that alpha-casozepine could be considered a viable option for managing canine anxiety["].
Neurosteroids and Alpha-Casozepine's Anxiolytic Effects
Alpha-casozepine's anxiolytic effects may be influenced by neurosteroids. Despite having a lower affinity for benzodiazepine sites on GABA_A receptors in vitro, alpha-casozepine exhibits significant anxiolytic effects in vivo, particularly under stress. The interaction with neurosteroids, which modulate GABA_A receptors, could explain the anxiolytic actions of alpha-casozepine without the dependence or habituation associated with benzodiazepines["].
Scientific Research Applications
Calming Benefit of Short-Term Alpha-Casozepine Supplementation During Acclimation to Domestic Environment and Basic Ground Training of Adult Semi-Feral Ponies
Application: The research aimed to determine the calming effects of alpha-casozepine on semi-feral ponies during their transition to domestic management.
Research Methodology: Six ponies were given either alpha-casozepine or a control supplement before and during a 2-week domestic acclimation and training period. Behavior and training efficiency were evaluated through video-recorded sessions and ranked accordingly.
Key Findings: Alpha-casozepine-treated ponies performed better in training sessions and retained their skills better at a 6-week follow-up, indicating benefits to horses in stressful situations["].
Modestly Improved Compliance and Apparent Comfort of Horses With Aversions to Mildly Aversive Routine Health Care Procedures Following Short-Term Alpha-Casozepine Supplementation
Application: This study assessed the benefits of alpha-casozepine on horses' compliance and comfort with routine health care procedures.
Research Methodology: Twenty-six horses were screened for aversions to health care procedures. Ten horses with specific aversions were selected and given either alpha-casozepine or a control supplement. Their behavior was compared before and after supplementation.
Key Findings: The alpha-casozepine-supplemented horses showed improved compliance and comfort scores for the majority of their aversions, suggesting a modest benefit of the supplement["].
Effect of alpha-casozepine (Zylkene) on anxiety in cats
Application: The study explored the effects of alpha-casozepine on managing anxious disorders such as social phobias in cats.
Research Methodology: A 56-day trial against placebo was conducted with 34 cats recruited by certified behaviorist surgeons. The effects on various anxiety-related behaviors were measured.
Key Findings: The trial showed a statistically positive effect of alpha-casozepine on improving anxiety disorders in cats["].
Effects of alpha-casozepine (Zylkene) versus selegiline hydrochloride (Selgian, Anipryl) on anxiety disorders in dogs
Application: The study compared the efficacy of alpha-casozepine and selegiline on anxiety disorders in dogs.
Research Methodology: Thirty-eight dogs were recruited for a 56-day trial. The dogs' anxiety levels were measured using the EDED scale before and after treatment with either alpha-casozepine or selegiline.
Key Findings: Both alpha-casozepine and selegiline were effective in decreasing anxiety scores, with no statistical difference between their success rates["].
Alpha casozepine and L-theanine in ameliorating stress levels in infertile couples: a review
Application: The review focused on the effects of alpha-casozepine on stress-induced reproductive dysfunction in infertile couples.
Research Methodology: The review synthesized research on stress and reproductive dysfunction and the potential benefits of alpha-casozepine and L-theanine on reducing stress and improving fertility treatment outcomes.
Key Findings: Stress reduction, potentially aided by alpha-casozepine, was suggested as a crucial first step in fertility therapy, with evidence pointing towards improved ovarian function and semen parameters["].
Is Alpha-casozepine efficacious at reducing anxiety in dogs?
Application: This paper evaluated the effectiveness of alpha-casozepine as an anxiolytic for dogs.
Research Methodology: The paper reviewed existing evidence on the use of alpha-casozepine in dogs facing anxiety-provoking stressors.
Key Findings: There was no evidence supporting the effectiveness of alpha-casozepine as an anxiolytic in the short term, with limited and weak evidence for its role in reducing anxiety over the medium to longer term["].
Mechanism Of Action
Interaction with GABA Receptors:Alpha-casozepine, a milk-derived bioactive peptide, is known for its anxiolytic properties. It interacts directly with the brain and spinal cord through gamma-aminobutyric acid (GABA) receptors, particularly the GABA A receptor at the benzodiazepine site. This interaction is similar to how benzodiazepines like diazepam work. Alpha-casozepine's structure is comparable to these anxiolytic benzodiazepines, and its affinity for GABA receptors helps boost mood and provides a calming effect on the nervous system[“].
Effects on Neurosteroids:Studies have shown that alpha-casozepine's effects might be linked to neurosteroids like allopregnanolone or its analogues. These neurosteroids, synthesized de novo, have both genomic and non-genomic actions and mediate rapid nongenomic neuronal inhibition via GABA A receptors. The interaction of alpha-casozepine with these receptors, especially in stressed conditions, suggests that it might alter the sensitivity of GABA A receptor subunits. Neurosteroids at low concentrations potentiate the response of GABA indirectly, while at higher concentrations, they can directly activate the receptor-channel complex[“].
Anxiolytic Properties in Animal Models:Research has demonstrated the anxiolytic-like properties of alpha-casozepine in various animal models. For instance, a study using a tryptic hydrolysate of bovine αs1-casein containing alpha-casozepine showed that its anxiolytic-like actions rely on GABA A receptor benzodiazepine binding sites. These properties were confirmed in conditioned defensive burying models in animals, highlighting the significant role of GABA A receptors in the mode of action of alpha-casozepine[“].
Practical Implications:In practical applications, alpha-casozepine has shown considerable safety and efficacy. It has been proven to improve reactions in animals when interacting with strangers and reduce fear-related signs, including aggression. Furthermore, its anxiolytic effects tend to be observable from the eighth day of administration, and it has been found to be comparable to diazepam in its effects but without the associated side effects such as dependence or habituation[“].
Biochemical And Physiological Effects
Behavioral Effects:Alpha-Casozepine (α-CZP) exhibits notable anxiolytic properties, as demonstrated in various studies involving animal models. In Swiss mice, α-CZP, along with its derived pentapeptide YLGYL, was observed to alter behavioral responses in a light/dark box experiment. These effects include changes in latency to enter a darkened box, total transitions between light and dark areas, time spent in the lit box, and rearing behaviors. These behaviors were compared to those observed following diazepam administration, highlighting α-CZP's anxiolytic-like action[“].
Neurophysiological Modulation:The effects of α-CZP on brain activity are also significant. Studies have shown changes in anxiety-induced c-Fos immunoreactivity in the amygdala, nucleus of the tractus solitarius (NTS), and the prefrontal cortex. These findings are indicative of α-CZP's ability to modulate neurophysiological responses associated with anxiety and stress, suggesting a potential role in managing these conditions[“].
Interaction with Neurosteroids:Alpha-casozepine's interaction with neurosteroids is a critical aspect of its mechanism of action. Neurosteroids like allopregnanolone are known to have genomic and non-genomic actions, and their modulation is believed to influence the effects of α-CZP. This interaction is particularly evident through the modulation of GABA_A receptors. Neurosteroids can potentiate the response of GABA both indirectly and directly, depending on their concentration. This interaction suggests that α-CZP's anxiolytic effects might be partly due to its influence on neurosteroid levels and actions[“].
Comparison with Benzodiazepines:Intriguingly, α-CZP shows some structural similarities to benzodiazepine-like molecules (e.g., diazepam), which contributes to its modulation of GABA_A receptors. However, unlike traditional benzodiazepines, α-CZP has been found to exhibit less affinity for the benzodiazepine site on GABA_A receptors in vitro but demonstrates increased affinity in vivo. Furthermore, α-CZP does not exhibit dependence or habituation, which are common issues with benzodiazepine use[“].
Advantages And Limitations For Lab Experiments
Advantages
Anxiolytic Activity: Alpha-Casozepine (α-CZP), a tryptic hydrolysate of milk casein, demonstrates anxiolytic effects. In studies involving Swiss mice, α-CZP showed significant effects on behavior in anxiety-inducing conditions, such as increased time spent in a lit box and reduced anxiety-induced c-Fos immunoreactivity in brain regions like the amygdala, nucleus of the tractus solitarius, and prefrontal cortex.
Structural Similarities to Benzodiazepines: α-CZP has structural similarities to benzodiazepine-like molecules, such as diazepam, resulting in positive modulation of γ-aminobutyric acid A type (GABA_A) receptors. This suggests that α-CZP could be a natural alternative to synthetic anxiolytics with similar modes of action[“].
Reduced Dependence Risk: Unlike diazepam, α-CZP does not exhibit dependence or habituation, making it a potentially safer option for long-term use in managing anxiety[“].
Limitations
Variable Affinity for GABA_A Receptors: In vitro, α-CZP shows 1000 times less affinity for the benzodiazepine site on GABA_A receptors compared to diazepam. However, in vivo, it demonstrates a 10-fold increased affinity, indicating a complex interaction that may vary between in vitro and in vivo conditions[“].
Effects Primarily in Stressed Conditions: The anxiolytic effects of α-CZP are mainly observed in stressed conditions, suggesting its efficacy may be limited to certain states or scenarios[“].
Inconsistent Findings in Animal Studies: In studies involving dogs, there were issues with the methodology, such as variable exposure to the active ingredient and small sample sizes. These factors limit the ability to draw meaningful conclusions about the efficacy of α-CZP in reducing anxiety. Additionally, the external validity of these findings is questionable, as the studies often involved a specific breed of dogs (beagles) under controlled conditions, which may not accurately represent the general pet population[“].
Risk of Bias in Experimental Design: Some studies exhibit a high risk of bias due to their experimental design. For example, in one study, all dogs first received a control diet followed by an experimental diet. This sequence could lead to order effects, where improvements are due to factors other than the experimental treatment, such as habituation to the environment[“].
Need for High-Quality Trials: Current evidence on the efficacy of α-CZP in reducing canine anxiety is weak. There is a need for well-designed, placebo-controlled, randomized clinical trials specifically addressing α-CZP for common anxiety-inducing scenarios[“].
While alpha-Casozepine shows potential as an anxiolytic agent with fewer risks of dependence, its efficacy and application are subject to limitations regarding its variable effects, reliance on stressed conditions, and the need for more rigorous scientific trials to confirm its benefits and applicability.
Future Directions
Enhanced Understanding of Mechanisms:One important future direction in the research of alpha-Casozepine is a deeper investigation into its mechanisms of action. Despite known structural similarities to benzodiazepines and positive modulation of GABA_A receptors, there are still gaps in understanding exactly how alpha-Casozepine interacts with these receptors and other neural pathways. Further research is needed to elucidate the intricate mechanisms by which alpha-Casozepine exerts its anxiolytic effects, especially given the observed discrepancies in its affinity for the GABA_A receptor in in vitro versus in vivo conditions[“].
Broadening the Scope of Research:Current research on alpha-Casozepine has been limited in scope, often focusing on specific animal models or conditions. Future studies should aim to broaden this scope by including a diverse range of animal models, including human studies, to better understand the potential applications of alpha-Casozepine across different species and conditions. This expansion would provide more comprehensive data on the effectiveness and potential uses of alpha-Casozepine in various settings, including but not limited to, managing anxiety in different species[“].
Addressing Methodological Limitations:Future research should aim to address the methodological limitations observed in previous studies. This includes designing studies with larger and more diverse sample sizes, controlling for variables such as exposure to the active ingredient, and ensuring that experimental designs are robust against biases such as order effects. Improving the methodological rigor of these studies will be crucial in providing more definitive and reliable conclusions about the efficacy and applications of alpha-Casozepine[“].
Development of Clinical Trials:There is a significant need for well-designed, placebo-controlled, randomized clinical trials specifically addressing alpha-Casozepine for common anxiety-inducing scenarios. These trials should be designed to meet high scientific standards and should aim to clarify the conditions under which alpha-Casozepine is most effective. Such trials are essential for moving alpha-Casozepine from a research context into practical applications, providing clear evidence for its use in clinical settings[“].
Exploration of Synergistic Effects:An interesting area for future research is the exploration of the potential synergistic effects of alpha-Casozepine with other compounds. As studies have indicated that the coadministration of neurosteroids and benzodiazepines can augment anxiolytic effects, similar research could be conducted with alpha-Casozepine. Understanding these synergistic effects could lead to the development of more effective anxiolytic therapies combining alpha-Casozepine with other compounds[“].
The future research directions for alpha-Casozepine involve a more in-depth understanding of its mechanisms, broadening the scope of research, addressing current methodological limitations, conducting high-quality clinical trials, and exploring potential synergistic effects with other compounds. These efforts are essential to fully realize the potential of alpha-Casozepine as an anxiolytic agent and to integrate it effectively into therapeutic practices.
properties
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGURMFKEAFAGD-CSYZDTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H94N14O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Casozepine | |
CAS RN |
117592-45-7 | |
Record name | alpha-Casozepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117592457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-CASOZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24KIH8EZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.